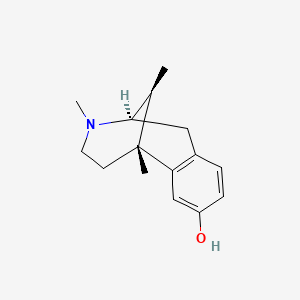

Metazocine, trans-(+/-)-

Description

Contextualization within the Opioid and Sigma Receptor Ligand Landscape

The benzomorphan (B1203429) scaffold is a key pharmacophore that interacts with both opioid and sigma receptors. nih.gov While initially developed for their analgesic properties mediated by opioid receptors, many benzomorphans, including metazocine, also exhibit significant affinity for sigma receptors. wikipedia.orgnih.gov

Opioid receptors are a group of G protein-coupled receptors that are the primary targets for opioid drugs like morphine. wikipedia.org They are broadly classified into three main types: mu (µ), delta (δ), and kappa (κ). nih.gov Activation of the mu-opioid receptor is associated with strong analgesia but also with side effects like respiratory depression and dependence. painphysicianjournal.com Kappa receptor activation can also produce analgesia but is often accompanied by dysphoria and psychotomimetic effects. painphysicianjournal.com

Sigma receptors, on the other hand, were initially considered a subtype of opioid receptors but are now recognized as a distinct class of proteins. nih.govtaylorandfrancis.com There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). nih.gov The sigma-1 receptor is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum. nih.govfrontiersin.org It is involved in a wide range of cellular functions and has been implicated in various neurological and psychiatric conditions. nih.govresearchgate.net Benzomorphan derivatives, such as (+)-pentazocine and N-allylnormetazocine (SKF-10,047), were instrumental in the initial characterization of sigma receptors. nih.govmdpi.com

Metazocine, trans-(+/-)- exhibits a mixed agonist-antagonist profile at opioid receptors and also acts as a ligand at sigma receptors. ncats.iowikipedia.org This complex pharmacology contributes to its distinct effects, which differ from those of classical opioids like morphine. wikipedia.org

Historical Perspective on the Elucidation of Receptor Subtypes

The concept of multiple opioid receptor subtypes emerged in the mid-1960s to explain the diverse pharmacological profiles of different opioid compounds. frontiersin.org In the 1970s, binding studies using radiolabeled ligands led to the definitive identification of specific opioid receptor sites in the brain. wikipedia.org The three main opioid receptor types—mu, delta, and kappa—were named after their prototypic ligands: morphine, the vas deferens tissue in which the delta receptor was first characterized, and ketocyclazocine, respectively. wikipedia.org

The history of the sigma receptor is intertwined with that of opioid receptors. In 1976, it was first proposed as a subtype of opioid receptor to account for the unique behavioral effects of certain benzomorphans like SKF-10,047. nih.govtaylorandfrancis.com However, by 1982, it became clear that sigma receptors were distinct non-opioid proteins due to their different binding affinities for benzomorphan stereoisomers and low affinity for the opioid antagonist naltrexone. taylorandfrancis.com Subsequent research led to the cloning of the sigma-1 receptor in 1996, which confirmed its unique amino acid sequence, different from any mammalian protein known at the time. taylorandfrancis.com The sigma-2 receptor was cloned more recently. nih.gov

Significance of Stereoisomerism in Benzomorphan Pharmacology

Stereoisomerism, the phenomenon where molecules have the same chemical formula but different three-dimensional arrangements of atoms, is critically important in the pharmacology of benzomorphans. nih.goviipseries.org The different spatial configurations of stereoisomers can lead to significant differences in their binding affinities for and activities at various receptors. ontosight.ai

In the case of metazocine, the two enantiomers of the trans-racemate, (+)-metazocine and (-)-metazocine, exhibit distinct pharmacological profiles. ncats.iomiddlebury.edu Opioid receptors typically show a preference for the (-)-isomers of benzomorphans, which are often responsible for the analgesic effects. painphysicianjournal.comtaylorandfrancis.com In contrast, sigma receptors, particularly the sigma-1 subtype, tend to have a higher affinity for the (+)-isomers. taylorandfrancis.com

For example, studies have shown that the (-)-isomer of metazocine is more potent in producing opioid-like effects, while the (+)-isomer has properties more aligned with sigma receptor and phencyclidine (PCP)-like activity. middlebury.edu This stereoselectivity is a recurring theme in benzomorphan pharmacology and highlights the importance of considering the specific stereochemistry of a compound when evaluating its biological activity. nih.govnih.gov The differential activity of stereoisomers has been a key tool in differentiating between opioid and sigma receptor effects. taylorandfrancis.com

Interactive Data Tables

Table 1: Key Properties of Metazocine, trans-(+/-)-

| Property | Value |

| IUPAC Name | (1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-4-ol |

| Molecular Formula | C₁₅H₂₁NO |

| Stereochemistry | trans-(+/-)- |

| Receptor Targets | Opioid (mu, kappa), Sigma ncats.iowikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25145-09-9 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(1R,9R,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m1/s1 |

InChI Key |

YGSVZRIZCHZUHB-VCTAVGKDSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |

Origin of Product |

United States |

Stereochemical Considerations of Metazocine, Trans +/

Enantiomeric and Diastereomeric Forms of Metazocine and Related Benzomorphans

The benzomorphan (B1203429) structure, the core of metazocine, contains chiral centers that result in different spatial arrangements of its atoms. This leads to the existence of both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For benzomorphans, the terms "cis" and "trans" describe the relative orientation of substituents on the molecule. In the "trans" configuration, these groups are on opposite sides of the molecule's plane, whereas in the "cis" configuration, they are on the same side. acs.orgnih.gov

Each of these diastereomeric forms, cis and trans, exists as a pair of enantiomers, denoted by (+) and (-). Therefore, metazocine can exist in four primary forms:

(+)-trans-Metazocine

(-)-trans-Metazocine

(+)-cis-Metazocine

(-)-cis-Metazocine

The biological activity of these stereoisomers can differ significantly. nih.gov For many benzomorphans, including the related compound pentazocine (B1679294), the (-)-enantiomer typically exhibits more potent analgesic effects. acs.org The (+)-enantiomer may have reduced activity or even produce different effects. nih.gov This stereoselectivity is a common feature in drug action and underscores the importance of understanding the three-dimensional structure of drug molecules. nih.gov

| Stereoisomers of Metazocine |

| Diastereomers |

| trans-Metazocine |

| cis-Metazocine |

Importance of trans Configuration in Ligand-Receptor Interactions

The three-dimensional shape of a drug molecule is crucial for its ability to bind effectively to its biological target. nih.gov In the case of metazocine and other benzomorphans, the "trans" configuration is generally associated with higher binding affinity and efficacy at opioid receptors. acs.org This is because the trans isomer's spatial arrangement allows for a more complementary fit into the binding pocket of the receptor. acs.orgnih.gov

This optimal fit maximizes the intermolecular forces, such as van der Waals interactions and hydrogen bonds, between the ligand and the receptor. nih.gov Studies comparing the biological activities of cis and trans isomers of benzomorphans have shown that the trans isomer is often more active. acs.org This pronounced activity of the trans isomer extends to other related opioid classes as well, highlighting a fundamental principle of structure-activity relationships in these compounds. acs.org

Chiral Resolution Methodologies for Metazocine Stereoisomers

Given the differences in pharmacological activity between stereoisomers, separating the racemic mixture of trans-(+/-)-metazocine into its individual enantiomers is a critical step in both research and drug development. This separation process is known as chiral resolution. wikipedia.org

One of the most common methods for chiral resolution is diastereomeric salt formation . wikipedia.orgnih.govpharmtech.com This technique involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.org For basic compounds like metazocine, chiral acids such as tartaric acid are often used as resolving agents. acs.orgwikipedia.org Once the diastereomeric salts are separated, the resolving agent is removed to yield the pure enantiomers of the original compound. wikipedia.org

Another powerful technique is chiral chromatography . nih.goviupac.org This method uses a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. nih.gov High-performance liquid chromatography (HPLC) with a chiral column is a widely used application of this principle for both analytical and preparative separations. nih.gov

More advanced techniques like capillary zone electrophoresis have also been successfully employed for the chiral separation of related benzomorphans like pentazocine, demonstrating the range of available methodologies. nih.gov

| Chiral Resolution Method | Principle | Common Application |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different physical properties. | Separation of basic or acidic racemates via fractional crystallization. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers using HPLC. |

Synthetic Methodologies for Metazocine and Its Analogues

Asymmetric Synthesis Strategies for Benzomorphan (B1203429) Core Structures

The development of asymmetric syntheses for the benzomorphan skeleton is crucial for producing enantiomerically pure compounds like metazocine, which is essential for pharmacological applications. Key strategies focus on the stereocontrolled construction of the fused ring system.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of carbocyclic and heterocyclic rings, including the 2-benzazocine core of metazocine. researchgate.netwikipedia.org This strategy typically involves preparing a diene precursor containing the aromatic ring and the prospective piperidine (B6355638) nitrogen, which is then subjected to a ruthenium-based catalyst, such as a Grubbs' catalyst, to form the eight-membered ring. researchgate.netresearchgate.net An RCM approach allows for the synthesis of various substituted 1,2,3,6-tetrahydro-2-benzazocines, which are key intermediates for metazocine and its analogues. researchgate.net The operational simplicity and tolerance of various functional groups make RCM a versatile method for assembling the core benzomorphan structure. researchgate.net

A classic and effective method for constructing the benzomorphan skeleton is through an intramolecular Friedel–Crafts cyclization. This reaction forges the crucial bond between the piperidine ring and the aromatic moiety. nih.govnih.gov In a typical approach, a suitably substituted N-benzyl-piperidine derivative undergoes an acid-catalyzed cyclization. For example, an acid-catalyzed intramolecular Friedel-Crafts cyclization of a precursor piperidinol can afford the complete benzomorphan ring system. nih.gov Lewis acids such as AlCl₃ or Brønsted acids are commonly employed to promote this electrophilic aromatic substitution, leading to the formation of the fused bicyclic structure. nih.govrsc.org This method is fundamental in synthesizing a variety of benzomorphan-based compounds.

The Evans syn aldol (B89426) reaction is a highly reliable and stereoselective method for creating carbon-carbon bonds and setting specific stereocenters, which is applicable to the synthesis of precursors for the benzomorphan core. chem-station.comtcichemicals.com This reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the aldol addition between a carbonyl compound and an aldehyde. tcichemicals.comalfa-chemistry.com The reaction proceeds through a six-membered, chair-like transition state involving a boron enolate, which reliably produces the syn-aldol adduct with high diastereoselectivity. chem-station.comharvard.edu By employing this methodology, it is possible to precisely install the required stereochemistry at the carbons that will become part of the piperidine ring in the final metazocine structure. After the key stereocenters are set, the chiral auxiliary can be removed and the molecule can be further elaborated to complete the synthesis of the benzomorphan core. tcichemicals.com

Preparation of N-Substituted Normetazocine Derivatives

Normetazocine, the N-demethylated parent compound, serves as a versatile intermediate for the synthesis of a wide array of analogues with different substituents on the nitrogen atom. The general method for preparing these derivatives is the N-alkylation of normetazocine with a suitable electrophile. nih.govnih.gov This reaction is typically carried out in the presence of a base, such as sodium bicarbonate (NaHCO₃), and a catalytic amount of potassium iodide (KI) in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This straightforward approach allows for the introduction of diverse functional groups, enabling extensive exploration of structure-activity relationships. cnr.itnih.gov

| N-Substituent Group | Alkylating Agent | Reference |

|---|---|---|

| N-Phenylpropanamido | 3-Bromo-N-phenylpropanamide | nih.gov |

| N-(p-Fluorophenyl)propanamido | 3-Bromo-N-(4-fluorophenyl)propanamide | nih.gov |

| N-(p-Methylphenyl)propanamido | 3-Bromo-N-(4-methylphenyl)propanamide | nih.gov |

| N-Benzyl | Benzyl (B1604629) bromide | acs.org |

| N-(2-Chloroethyl)anilines | 1-Bromo-2-chloroethane followed by aniline (B41778) derivative | nih.gov |

| N-Ethylamino spacer | Substituted N-ethyleneamines | acs.org |

Precursor and Intermediate Chemistry in Metazocine Synthesis

Synthesis via Tetrahydropyridine (B1245486) Intermediates

A prominent and efficient pathway to (±)-Metazocine proceeds through a three-step synthesis commencing with 3,4-lutidine as a primary precursor. researchgate.net This approach hinges on the formation and subsequent elaboration of an N-alkyl-1,2,5,6-tetrahydropyridine intermediate.

The initial step involves the quaternization of 3,4-lutidine with methyl iodide to form the corresponding pyridinium (B92312) salt. This salt is then reduced, typically using sodium borohydride, to yield the crucial intermediate, N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine. researchgate.net This tetrahydropyridine derivative serves as the backbone for the subsequent C-C bond formation required for the benzomorphan core.

The key transformation in this sequence is the regioselective introduction of a benzyl group at the C2 position of the tetrahydropyridine ring. This is achieved through a Lewis acid-promoted lithiation reaction. researchgate.net The nitrogen atom of the tetrahydropyridine is complexed with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), which directs deprotonation by a strong base like sec-butyllithium (B1581126) (s-BuLi) to the adjacent C2 position. The resulting α-azacarbanion is then quenched with an electrophile, p-methoxybenzyl chloride, to yield the advanced intermediate, N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine. researchgate.net

The final step is the acid-catalyzed intramolecular cyclization of this advanced intermediate, a reaction known as the Grewe cyclization. Treatment with a strong acid, such as 48% hydrobromic acid, simultaneously effects the ring closure to form the benzomorphan skeleton and demethylates the methoxy (B1213986) group to yield the phenolic hydroxyl group of (±)-Metazocine. researchgate.net

| Step | Precursor(s) | Key Reagents | Intermediate(s) | Reported Yield | Reference |

| 1 | 3,4-Lutidine, Methyl iodide | Sodium borohydride | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 89% | researchgate.net |

| 2 | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine, p-Methoxybenzyl chloride | BF₃·OEt₂, s-BuLi | N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 76% | researchgate.net |

| 3 | N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 48% Hydrobromic acid | (±)-Metazocine | 62% | researchgate.net |

Enantioselective Routes from Chiral Precursors

The development of asymmetric syntheses is crucial for accessing specific enantiomers of metazocine, which often exhibit distinct pharmacological profiles. One such strategy employs amino acids from the chiral pool as starting precursors. An asymmetric route to (-)-Metazocine and its analogues has been developed starting from D-tyrosine. acs.org

N-Normetazocine as a Key Intermediate for Analogue Synthesis

The metazocine core, specifically (−)-cis-N-Normetazocine, serves as a versatile late-stage intermediate for the synthesis of a diverse library of analogues. nih.govmdpi.com This scaffold allows for systematic modifications at the basic nitrogen atom, which is known to significantly influence the biological activity of the resulting compounds. nih.gov

The precursor chemistry in this context shifts to the synthesis of various N-substituents, which are typically introduced via N-alkylation. For example, a wide range of amide-containing side chains can be appended. The synthesis of these precursors often begins with the acylation of various primary or secondary amines with reagents like 3-bromopropionyl chloride to create a reactive N-(3-bromopropyl)amide. nih.gov This functionalized precursor is then used to alkylate the secondary amine of (−)-cis-N-Normetazocine, yielding the final target analogue. nih.govmdpi.com

| Intermediate | Precursor for N-Substituent | Alkylation Conditions | Resulting Analogue Class | Reference |

| (−)-cis-N-Normetazocine | N-Aryl-3-bromopropanamides | NaHCO₃, KI, DMF | N-Arylpropanamido-normetazocines | nih.gov |

| (−)-cis-N-Normetazocine | 3-Chloro-N-pyridin-2-ylpropanamide | NaHCO₃, KI, DMF, 55 °C | N-Pyridinylpropanamido-normetazocines | mdpi.com |

| (+)-cis-N-Normetazocine | Substituted Benzyl Halides | Not specified | N-Benzyl-normetazocines | acs.orgrsc.org |

This modular approach, using a common advanced intermediate, facilitates structure-activity relationship (SAR) studies by allowing for the introduction of diverse functionalities at the nitrogen position. nih.gov

Molecular Pharmacology and Receptor Binding Kinetics of Metazocine, Trans +/

Metazocine is a benzomorphan-derived opioid analgesic that exhibits a complex pharmacological profile through its interactions with various opioid receptors. iiab.mewikipedia.org Its activity is primarily characterized by a mixed agonist-antagonist action at the mu-opioid receptor (MOR) and a high-efficacy agonist activity at the kappa-opioid receptor (KOR). iiab.mewikipedia.org

Mu Opioid Receptor (MOR) Binding Profiles

The mu-opioid receptor is a G-protein coupled receptor primarily located in the brainstem and medial thalamus. painphysicianjournal.comovid.com It is the principal target for many widely used opioid analgesics like morphine and fentanyl. frontiersin.orgwikipedia.org Activation of MOR is associated with supraspinal analgesia, but also with effects such as respiratory depression, euphoria, and physical dependence. painphysicianjournal.comovid.com

Metazocine demonstrates a mixed agonist-antagonist profile at the mu-opioid receptor. iiab.mewikipedia.org This means it can produce some agonist effects while simultaneously antagonizing the effects of other MOR agonists. Compounds with this profile are also referred to as partial agonists. painphysicianjournal.com Partial agonists have affinity for the receptor but produce a submaximal response compared to full agonists. pharmacytimes.com At the MOR, buprenorphine is another example of a compound classified as a partial agonist, possessing high affinity but lower intrinsic efficacy. painphysicianjournal.com The dual activity of metazocine contributes to its significant analgesic effects. iiab.mewikipedia.org

| Receptor | Efficacy Profile |

|---|---|

| Mu Opioid Receptor (MOR) | Mixed Agonist-Antagonist / Partial Agonist iiab.mewikipedia.org |

| Kappa Opioid Receptor (KOR) | High-Efficacy Agonist iiab.mewikipedia.org |

| Delta Opioid Receptor (DOR) | Not well characterized |

While specific binding affinity values (Ki) for trans-(+/-)-Metazocine are not extensively detailed in the provided context, its profile suggests a significant affinity for the MOR. iiab.mewikipedia.org Opioid ligands often show varying degrees of selectivity for the different receptor types (mu, kappa, and delta). painphysicianjournal.com For instance, the related benzomorphan (B1203429), pentazocine (B1679294), has been shown to possess a high affinity for both MOR and KOR. researchgate.netnih.gov Similarly, cyclazocine, another benzomorphan, also displays high affinity for both mu and kappa receptors, with lower affinity for delta receptors. acs.org This pattern of high affinity for both MOR and KOR is characteristic of many mixed-action opioids in this chemical class. researchgate.netacs.org

Kappa Opioid Receptor (KOR) Binding Characteristics

The kappa-opioid receptor system is implicated in analgesia, but its activation is also associated with dysphoria and hallucinogenic effects. iiab.mewikipedia.orgpharmacytimes.com The endogenous ligands for KOR are dynorphins. wisc.edu

Metazocine is characterized as a high-efficacy agonist at the KOR. iiab.mewikipedia.org This strong agonist activity is believed to be the primary cause of the dysphoric and psychotomimetic effects that have limited its clinical application. iiab.mewikipedia.org Other opioids that act as KOR agonists, such as pentazocine and nalbuphine, can also produce similar undesirable effects. painphysicianjournal.compharmacytimes.com

| Receptor | Relative Binding Affinity |

|---|---|

| Mu Opioid Receptor (MOR) | High |

| Kappa Opioid Receptor (KOR) | High |

| Delta Opioid Receptor (DOR) | Low / Undetermined |

Metazocine's pharmacological profile is significantly defined by its potent activity at the KOR. iiab.mewikipedia.org While it also binds with high affinity to the MOR, its high efficacy at the KOR is a distinguishing feature. iiab.mewikipedia.org This contrasts with classic MOR agonists like morphine, which have a much higher selectivity for the mu receptor over the kappa receptor. nih.gov The potent KOR agonism suggests a high degree of affinity and functional activity at this receptor site. iiab.mewikipedia.org

Delta Opioid Receptor (DOR) Binding Dynamics

The delta-opioid receptor is the primary target for endogenous enkephalins and plays a role in analgesia. frontiersin.orgnih.gov Selective activation of the DOR is being explored as a therapeutic strategy for pain with potentially fewer side effects than MOR agonists. frontiersin.org

The binding dynamics of metazocine at the DOR are not as well-documented as its interactions with MOR and KOR. iiab.mewikipedia.orgacs.org However, studies of related benzomorphan compounds, such as cyclazocine, have shown high selectivity for mu and kappa receptors over delta receptors. acs.org This suggests that metazocine likely possesses a lower binding affinity for the DOR compared to the other two opioid receptor types.

Selectivity for DOR

Metazocine, a benzomorphan derivative, exhibits a complex opioid receptor binding profile. While it interacts with mu (μ) and kappa (κ) opioid receptors, its affinity for the delta-opioid receptor (DOR) is notably weaker. Research on related benzomorphan compounds substantiates this observation. For instance, (-)-pentazocine demonstrates significantly lower binding affinity for the DOR (Ki = 62 nM) compared to the mu-opioid receptor (MOR, Ki = 3.2 nM) and the kappa-opioid receptor (KOR, Ki = 7.6 nM) researchgate.net. This profile suggests a limited role of DOR in mediating the pharmacological effects of this class of compounds. Further studies on a series of cis-(−)-N-Normetazocine derivatives have also indicated negligible selectivity for the DOR nih.gov. This consistent pattern across structurally similar molecules strongly suggests that trans-(+/-)-Metazocine also possesses low selectivity for the delta-opioid receptor.

Sigma Receptor Interactions and Binding Kinetics

Beyond its activity at opioid receptors, Metazocine and its derivatives are known to interact significantly with sigma (σ) receptors, a distinct class of intracellular proteins. These interactions are often stereoselective and are influenced by the chemical structure of the ligand, particularly the substituent on the nitrogen atom.

Sigma-1 Receptor (σ1R) Affinity and Selectivity

The affinity and selectivity of Metazocine analogues for the sigma-1 receptor (σ1R) are highly dependent on their stereochemistry and the nature of the N-substituent. While some parent compounds may show modest affinity, specific derivatives have been synthesized that exhibit high potency and selectivity for σ1R. For example, (+)-metazocine has been found to be more selective for the PCP receptor over the sigma receptor nih.gov. However, modification of the N-substituent can dramatically alter this profile.

The binding of Metazocine derivatives to the σ1R is markedly stereoselective. The (+)-(1S,5S,9S) enantiomers of N-substituted N-normetazocine analogues consistently demonstrate a higher affinity for the σ1R compared to their corresponding (-)-(1R,5R,9R) counterparts nih.gov. This stereoselectivity is a defining characteristic of the sigma-1 receptor's ligand binding domain. A prominent example is (+)-N-Benzyl-N-normetazocine, which exhibits a 55-fold higher selectivity for the σ1R relative to its (-) enantiomer nih.gov. This indicates that the spatial arrangement of the molecule is a critical determinant for high-affinity binding to the σ1R. In contrast, the (-)-isomers tend to bind more tightly to mu (μ) and kappa (κ) opioid receptors nih.gov.

The substituent attached to the nitrogen atom of the normetazocine scaffold plays a pivotal role in determining the affinity and selectivity for the σ1R nih.gov. The introduction of various N-substituents has led to the development of ligands with a wide range of binding characteristics. For instance, the unsubstituted (+)-normetazocine has a Ki of 2090 nM for the σ1R, whereas the addition of a benzyl (B1604629) group, as in (+)-N-Benzyl-N-normetazocine, dramatically increases the affinity, resulting in a Ki of 0.67 nM nih.gov. This demonstrates that bulky, aromatic substituents on the nitrogen atom can significantly enhance binding at the σ1R.

| Compound | N-Substituent | σ1R Ki (nM) |

|---|---|---|

| (+)-Normetazocine | -H | 2090 |

| (+)-Metazocine | -CH3 | 2100 |

| (+)-SKF 10,047 | -Allyl | 4.3 |

| (+)-Pentazocine | -Dimethylallyl | 3.1 |

| (+)-N-Benzyl-N-normetazocine | -Benzyl | 0.67 |

Sigma-2 Receptor (σ2R) Binding Profiles

In addition to the σ1R, Metazocine derivatives have been evaluated for their binding affinity at the sigma-2 receptor (σ2R). The binding profiles at this receptor subtype are also influenced by the compound's stereochemistry and N-substituent, often in a manner distinct from σ1R interactions. For some N-normetazocine derivatives, particularly the (-)-isomers, nanomolar binding affinities for the σ2R have been observed nih.gov.

The ratio of binding affinities for the σ2R versus the σ1R provides a measure of a ligand's selectivity. For many N-substituted N-normetazocine derivatives, a clear preference for the σ1R is observed, resulting in high selectivity ratios. The (+)-isomers, in particular, often display significant selectivity for the σ1R over the σ2R nih.govnih.gov. This selectivity is a key factor in the pharmacological characterization of these compounds and their potential as research tools to probe the distinct functions of the two sigma receptor subtypes. For example, some novel N-normetazocine derivatives show a high degree of selectivity for the σ1R, with negligible affinity for the σ2R nih.gov.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | σ2R/σ1R Selectivity Ratio |

|---|---|---|---|

| (-)-2R/S-LP2 | 112.72 | 34.42 | 0.31 |

| (-)-2R-LP2 | 182.81 | 48.27 | 0.26 |

| (-)-2S-LP2 | 139.73 | 248.11 | 1.78 |

| (+)-2R/S-LP2 | 26.60 | 267.00 | 10.04 |

| (+)-2R-LP2 | 49.60 | >1000 | >20.16 |

| (+)-2S-LP2 | 58.10 | >1000 | >17.21 |

Phencyclidine (PCP) Receptor Binding

Metazocine, a benzomorphan derivative, demonstrates notable interaction with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. Research into the enantiomeric N-substituted N-normetazocines has provided specific insights into the structure-activity relationships governing affinity for this site. Studies have shown that the (+)-isomer of metazocine is a potent and highly selective ligand for the PCP receptor when compared to its affinity for sigma (σ) and μ-opioid receptors. nih.gov

In comparative binding assays, (+)-metazocine displayed a high affinity for the PCP receptor, with a reported inhibitor constant (Kᵢ) of 41 nM. nih.gov This affinity is significant because this compound showed a 51-fold greater selectivity for the PCP receptor over the sigma receptor and more than 200-fold selectivity over the μ-opioid receptor. nih.gov This profile distinguishes it from other related compounds. For instance, while (+)-normetazocine had a slightly higher affinity for the PCP receptor (Kᵢ = 30 nM), (+)-metazocine was identified as the most selective compound for this site among those tested. nih.gov

The interaction of benzomorphans like metazocine with the PCP receptor is a critical aspect of their pharmacological profile, contributing to their complex effects. The stereoselectivity of this binding is noteworthy; for example, (-)-beta-cyclazocine has been shown to be a potent PCP receptor ligand, whereas its other isomers are significantly less potent. nih.gov This underscores the specific structural requirements for benzomorphan activity at the PCP receptor. nih.gov The distinct binding profiles of these compounds at PCP and sigma receptors were instrumental in differentiating these two receptor systems, which were once thought to be related. nih.gov

| Compound | PCP Receptor Kᵢ (nM) | Sigma Receptor Selectivity (Fold) | μ-Opioid Receptor Selectivity (Fold) |

|---|---|---|---|

| (+)-Metazocine | 41 | 51 | >200 |

| (+)-Normetazocine | 30 | Not Reported | Not Reported |

Mechanisms of Receptor-Ligand Equilibrium and Dissociation Kinetics

The interaction between a ligand, such as Metazocine, and its receptor is a dynamic process governed by the principles of chemical kinetics. wikipedia.org This process involves the binding (association) of the ligand to the receptor and its subsequent unbinding (dissociation), which ultimately reaches a state of equilibrium. wikipedia.org The rates of these events are defined by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). wikipedia.org

At equilibrium, the rate of ligand-receptor complex formation is equal to the rate of its dissociation. The ratio of these constants (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kₔ), a measure of the ligand's binding affinity. A lower Kₔ value indicates a higher affinity, meaning the ligand binds more tightly to the receptor.

The duration of the ligand-receptor interaction, often referred to as the residence time, is determined by the dissociation kinetics. semanticscholar.orgnih.gov A slow dissociation rate (a small kₒff) results in a longer residence time, which can significantly impact the downstream signaling and the ultimate pharmacological effect of the compound. semanticscholar.orgnih.gov Factors such as the clustering of receptors on the cell surface can influence these kinetics, potentially reducing the effective dissociation rate by promoting ligand rebinding. semanticscholar.orgnih.govnih.gov While specific kₒₙ and kₒff values for Metazocine, trans-(+/-)- are not detailed in the available literature, its pharmacological activity is fundamentally dependent on these kinetic parameters at its various receptor targets, including opioid, sigma, and PCP receptors.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Elements for Receptor Affinity and Selectivity

The affinity and selectivity of metazocine derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors are dictated by several key structural elements. The rigid scaffold of (-)-cis-N-normetazocine is considered to mimic the tyramine (B21549) moiety of endogenous opioid peptides, which is a crucial interaction point with opioid receptors nih.gov.

The N-substituent on the basic nitrogen atom has been identified as a pivotal determinant of the pharmacological profile nih.govmdpi.com. The nature, size, and electronic properties of this substituent significantly influence binding affinity and selectivity across the different opioid receptor subtypes researchgate.net. For instance, the presence of a secondary amide in the N-substituent is important for opioid receptor interactions, whereas a tertiary amide leads to a decrease in affinity, particularly at the µ-opioid receptor nih.gov.

Furthermore, the aromatic ring within the N-substituent plays a critical role. Saturation of this ring, such as replacing it with a cyclohexyl group, generally diminishes receptor binding, although some residual affinity for the µ-opioid receptor may be retained nih.gov. This underscores the importance of the π-electronic system of the aromatic ring for optimal receptor interaction. Molecular modeling studies have suggested that this aromatic ring can engage in π-π stacking interactions with aromatic residues within the receptor binding pocket, such as His297 nih.gov.

Influence of N-Substituent Variations on Pharmacological Profile

Modifications to the N-substituent of the metazocine scaffold have been a primary focus of SAR studies, revealing a profound impact on the resulting pharmacological activity mdpi.com. These variations can modulate the affinity, selectivity, and efficacy of the ligands, leading to compounds with profiles ranging from full agonists to partial agonists and antagonists at the different opioid receptors nih.gov.

The electronic nature of the aromatic ring in the N-substituent significantly influences receptor affinity and selectivity. The introduction of electron-withdrawing or electron-donating groups into the para position of the phenyl ring of an N-phenylpropanamido substituent has been shown to modulate the binding profile nih.govresearchgate.net.

For example, in a series of (-)-cis-N-normetazocine derivatives, compounds with either electron-withdrawing (e.g., p-fluoro, p-cyano) or electron-donating (e.g., p-methyl) groups on the phenyl ring exhibited improved affinity for the κ-opioid receptor compared to the unsubstituted parent compound, LP1. However, these same substitutions led to a decrease in affinity for both µ and δ-opioid receptors nih.govresearchgate.net. These findings highlight that the electronic properties of the N-substituent can be fine-tuned to achieve a desired selectivity profile nih.gov. The presence of bulkier substituents and their electronic effects on the N-phenylpropanamido chain are critical features for determining the efficacy profile at opioid receptors nih.gov.

Table 1: Influence of Electronic Properties of N-Substituents on Opioid Receptor Affinity (Ki, µM)

| Compound | N-Substituent | MOR Affinity (Ki) | DOR Affinity (Ki) | KOR Affinity (Ki) |

|---|---|---|---|---|

| LP1 | N-phenylpropanamido | 0.049 | 0.033 | 7.5 |

| 10 | p-fluorophenyl | 0.18 | 0.38 | 0.85 |

| 11 | p-methyl | - | - | - |

| 12 | p-cyano | 0.28 | 1.10 | 4.80 |

Data sourced from Turnaturi et al., 2018.

The length of the spacer connecting the basic nitrogen of the metazocine core to the terminal functional group in the N-substituent is another critical determinant of pharmacological activity. Both shortening and elongating this spacer can lead to a dramatic loss of affinity for opioid receptors nih.gov.

In one study, the introduction of an acetamido spacer (a two-carbon chain) was found to be detrimental to binding at µ, δ, and κ receptors. In contrast, elongation to an N-propanamido spacer (a three-carbon chain) resulted in derivatives with an improved binding profile nih.govresearchgate.net. Further elongation of the spacer can also reduce activity nih.gov. This suggests that there is an optimal distance required for the functional groups on the N-substituent to effectively interact with their respective subsites within the opioid receptor binding pocket. For instance, in a series of N-acid derivatives, elongation of the spacer reduced activity, while in a corresponding N-ester series, it led to a switch from antagonist to agonist activity nih.govnih.gov.

Stereochemical Determinants of Activity and Selectivity

Stereochemistry plays a crucial role in the biological activity of metazocine and its derivatives, as the three-dimensional arrangement of atoms dictates how the molecule interacts with its chiral biological targets biomedgrid.com.

Metazocine and its derivatives are chiral molecules, and their enantiomers often exhibit different pharmacological profiles. The stereochemistry of the N-normetazocine scaffold is a key factor in directing the ligand to different biological targets mdpi.com.

Generally, the levorotatory (-) isomers of benzomorphans, such as (-)-metazocine, possess higher affinity for opioid receptors and are responsible for the analgesic effects mdpi.com. In contrast, the dextrorotatory (+) isomers often show higher affinity for sigma (σ) receptors mdpi.com. For example, the (-)-(1R,5R,9R) configuration of N-normetazocine derivatives primarily interacts with opioid receptors, while the (+)-(1S,5S,9S) antipode preferentially binds to the σ1 receptor mdpi.com.

This enantioselectivity is also observed in the functional activity of the compounds. For instance, in a study of N-normetazocine derivatives, the levo isomers showed a multitarget profile with activity at both opioid and σ1 receptors, while the dextro isomers were more selective for the σ1 receptor mdpi.com. This stereoselective binding and activity underscore the importance of chirality in the design of targeted therapeutics.

Table 2: Enantioselective Binding Profile of N-Normetazocine Derivatives (Ki, nM)

| Compound | Stereochemistry | σ1R Affinity (Ki) | Opioid Receptor Profile |

|---|---|---|---|

| (-)-2R/S-LP2 (1) | levo | 112.72 - 182.81 | Multitarget Opioid/σ1R |

| (-)-2R-LP2 (2) | levo | 112.72 - 182.81 | Multitarget Opioid/σ1R |

| (-)-2S-LP2 (3) | levo | 112.72 - 182.81 | Multitarget Opioid/σ1R |

| (+)-2R/S-LP2 (7) | dextro | Nanomolar | Selective for σ1R |

| (+)-2R-LP2 (8) | dextro | Nanomolar | Selective for σ1R |

| (+)-2S-LP2 (9) | dextro | Nanomolar | Selective for σ1R |

Data sourced from Pisanu et al., 2022.

Role of Specific Functional Groups and Substitutions on Binding Modes

The binding affinity and selectivity of 2,6-methano-3-benzazocines for opioid receptors are significantly influenced by the nature and position of various functional groups. Key areas of substitution that have been extensively studied include the N-substituent and modifications at the 8-position of the benzomorphan (B1203429) ring.

Traditionally, a phenolic hydroxyl group at the 8-position was considered essential for high-affinity binding to opioid receptors, as it was believed to act as a crucial hydrogen bond donor. However, research has shown that other functional groups can effectively replace this hydroxyl group, leading to a re-evaluation of its role. For instance, replacing the 8-hydroxyl group of cyclazocine with an 8-amino (NH2) group resulted in a significant decrease in affinity for µ and κ opioid receptors. acs.org Interestingly, substitution on this amino group, particularly with a phenyl group, dramatically improved the binding affinity, suggesting that this position interacts with a region of the receptor that can accommodate bulky substituents. acs.org

Further studies have explored the replacement of the 8-hydroxyl with a formamide (-NHCHO) group in analogues of cyclazocine and ethylketocyclazocine. nih.gov This modification resulted in high-affinity binding to µ and κ opioid receptors, with the (2R,6R,11R)-isomer showing particularly high affinity. nih.gov This indicates that the formamide group can effectively mimic the hydrogen bonding interactions of the phenolic hydroxyl group.

The N-substituent on the basic nitrogen of the 2,6-methano-3-benzazocine scaffold plays a critical role in determining the compound's affinity and its functional profile (agonist, antagonist, or mixed agonist/antagonist). The nature of the N-substituent can modulate the affinity and selectivity of the ligand for the different opioid receptor subtypes (µ, δ, and κ). For example, in a series of (−)-cis-N-normetazocine derivatives, modifications to the N-substituent have been shown to shift the affinity and activity profile of the ligands. nih.gov The introduction of bulky aromatic or heteroaromatic rings in the N-propanamido chain of some derivatives led to a loss of opioid binding affinity, with the exception of a 1-naphthyl ring which retained µ-opioid receptor (MOR) affinity but switched the efficacy from agonism to antagonism. nih.gov

In the context of 8-carboxamidocyclazocine (8-CAC) analogues, the N-substituent has been extensively explored. While mono- or di-substitution on the carboxamido group generally decreases affinity, the introduction of an N-(2-[1,1′-biphenyl]-4-ylethyl) appendage resulted in comparable µ-opioid receptor affinity to the unsubstituted carboxamide. nih.gov This finding was unexpected and opened up new avenues for probing a putative hydrophobic binding pocket of the opioid receptors. nih.govadelphi.edu Further modifications to the distal phenyl ring of this biphenyl ethyl substituent revealed that electron-donating groups, such as methoxy (B1213986) or methylenedioxy groups, can significantly enhance binding affinity. nih.gov For instance, the 3′,4′-methylenedioxy analogue of N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CAC exhibited a pM affinity for the µ receptor. nih.gov

The stereochemistry of the 2,6-methano-3-benzazocine core is also a critical determinant of opioid receptor affinity. The (-)-(1R,5R,9R) configuration is generally preferred for interaction with opioid receptors, while the (+)-(1S,5S,9S) antipode tends to have a higher affinity for sigma receptors. mdpi.com

The following table summarizes the binding affinities (Ki in nM) of selected 8-substituted cyclazocine analogues, illustrating the impact of functional group modifications at this position.

| Compound | 8-Substituent | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| Cyclazocine | -OH | 0.2 | 0.09 | 11 |

| 8-Aminocyclazocine | -NH2 | 4.4 | 2.1 | >1000 |

| 8-(Phenylamino)cyclazocine | -NHPh | 0.8 | 0.4 | 45 |

| 8-Formamidocyclazocine | -NHCHO | 0.8 | 0.3 | 200 |

Data compiled from published research findings.

This interactive table allows for the comparison of binding affinities based on the substituent at the 8-position.

Redefining SAR for 2,6-Methano-3-benzazocines

The classical understanding of the structure-activity relationships for 2,6-methano-3-benzazocines, and indeed for many opioids, was heavily centered on the necessity of a phenolic hydroxyl group for high-affinity binding. This functional group was believed to be a key hydrogen bond donor, interacting with a specific residue in the opioid receptor. However, extensive research over the past few decades has led to a significant redefinition of this SAR.

The initial dogma was challenged by the discovery that replacing the prototypic 8-phenolic OH group with other hydrogen bond donating groups, such as a formamide (-NHCHO) or a secondary amine (-NHR), could maintain or even enhance binding affinity. acs.orgnih.gov For example, 8-formamidocyclazocine analogues displayed high affinity for µ and κ opioid receptors, demonstrating that the formamide group could effectively serve as a surrogate for the phenolic hydroxyl. nih.gov

Furthermore, the exploration of N-substituted 8-aminobenzomorphans revealed that while the primary amine (8-NH2) had lower affinity, the introduction of a phenyl group on the nitrogen (8-NHPh) restored high affinity. acs.org This finding suggested that the 8-position could interact with a more extensive and potentially hydrophobic pocket within the receptor, a concept not accounted for in the original SAR models.

A major paradigm shift came from the investigation of N-substituted 8-carboxamidocyclazocine (8-CAC) analogues. The discovery that a large N-(2-[1,1′-biphenyl]-4-ylethyl) substituent on the 8-carboxamido group led to very high µ receptor affinity was a significant departure from the previous understanding that bulky groups at this position would be detrimental. nih.gov This led to the hypothesis of a large, previously unexplored hydrophobic binding pocket in the µ opioid receptor that could be targeted to enhance affinity. Subsequent synthesis and evaluation of analogues with various substitutions on the distal phenyl ring of the biphenyl ethyl group supported this hypothesis, with electron-donating groups generally favoring µ receptor binding. nih.gov

This body of work has collectively redefined the SAR for 2,6-methano-3-benzazocines in several key ways:

The 8-Position is More Tolerant of Diverse Functional Groups: The absolute requirement for a phenolic hydroxyl group has been disproven. A variety of hydrogen bond donors and even larger substituted amino and amido groups are well-tolerated and can lead to high-affinity ligands.

Probing of a Novel Hydrophobic Pocket: The success of bulky N-substituents on 8-carboxamido analogues has unveiled a previously unappreciated hydrophobic region within the opioid receptor binding site. This provides a new strategy for designing ligands with enhanced affinity and potentially altered signaling properties.

Emphasis on the N-Substituent for Modulating Affinity and Function: While the importance of the N-substituent was known, recent research has provided a more nuanced understanding of how its size, shape, and electronic properties can be fine-tuned to achieve desired levels of affinity and to control the functional output (agonism vs. antagonism) at different opioid receptor subtypes. nih.gov

The following table presents data on the binding affinity of N-substituted analogues of 8-CAC, highlighting the impact of these larger substituents.

| Compound | N-Substituent on 8-Carboxamido Group | µ Ki (nM) |

| 8-CAC | Unsubstituted | 0.3 |

| Analogue 1 | N-(2-[1,1′-biphenyl]-4-ylethyl) | 0.084 |

| Analogue 2 | N-(2-[4'-(OCH3)-[1,1′-biphenyl]-4-yl]ethyl) | 0.008 |

| Analogue 3 | N-(2-[3',4'-(OCH2O)-[1,1′-biphenyl]-4-yl]ethyl) | 0.0016 |

Data compiled from published research findings. nih.gov

This interactive table illustrates the significant increase in µ-opioid receptor affinity with the introduction and modification of the N-(biphenyl-ethyl) substituent.

Advanced Research Methodologies and Models

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, complementing experimental approaches by providing insights into ligand-receptor interactions at an atomic level. tarosdiscovery.comnovapublishers.com These methods are used for structure-based drug design, virtual screening, and understanding the molecular determinants of ligand affinity and selectivity. tarosdiscovery.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.com This method is used to understand how ligands, such as metazocine derivatives, fit into the binding pocket of a receptor and to identify key interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

In studies of novel (−)-cis-N-normetazocine derivatives, docking simulations were performed using the crystal structures of opioid receptors (e.g., MOR, DOR, KOR) to rationalize the observed binding affinities. nih.gov These simulations confirmed a similar docking pose for various derivatives within the MOR binding pocket. nih.gov For cis-(+)-normetazocine derivatives targeting the σ1R, molecular modeling helped to analyze the binding mode and key interactions. rsc.org For example, docking studies revealed that the presence of a phenyl group in one compound increased hydrophobic interactions with residues Leu182 and Met93, explaining its higher affinity compared to an analog lacking this group. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor complexes, capturing the movement of atoms and molecules over time. dntb.gov.uadntb.gov.ua This technique allows researchers to assess the stability of a docked ligand within the binding site and to observe conformational changes in both the ligand and the receptor. nih.gov

For a particularly high-affinity (−)-cis-N-normetazocine derivative, a 100-nanosecond MD simulation was conducted to study its complex with the MOR in depth. nih.gov The analysis showed that the complex reached equilibrium quickly and that the ligand remained consistently within the binding site throughout the simulation, with an average fluctuation of only 1.5 Å. nih.gov This stability was attributed to strong and persistent interactions, including a salt bridge and hydrogen bonds, which anchored the ligand within the binding site. nih.gov Such simulations are crucial for validating docking poses and understanding the dynamic nature of molecular recognition. nih.gov

| Methodology | System Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | (-)-cis-N-normetazocine derivatives @ MOR, DOR, KOR | Confirmed similar docking poses in the MOR binding pocket; helped rationalize ligand-receptor interactions. | nih.govnih.gov |

| Molecular Docking | (+)-cis-N-normetazocine derivatives @ σ1R | Identified key hydrophobic interactions with Leu182 and Met93, explaining affinity differences. | rsc.org |

| Molecular Dynamics | High-affinity (-)-cis-N-normetazocine derivative @ MOR | Complex achieved equilibrium after 250 ps; ligand remained stable in the binding site for 100 ns due to strong interactions. | nih.gov |

Prediction of Pharmacological Profiles through In Silico Methods

Currently, specific in silico studies predicting the pharmacological or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of Metazocine, trans-(+/-)- are not available in the public research literature. However, this methodology is widely applied to related compounds.

In silico methodologies represent a powerful, computer-based approach to predict the pharmacological and pharmacokinetic properties of chemical compounds, thereby streamlining the drug discovery process. These methods include quantitative structure-activity relationship (QSAR) models, molecular docking simulations, and physiologically based pharmacokinetic (PBPK) modeling. For benzomorphan (B1203429) derivatives, such as isomers of normetazocine, molecular modeling has been used to analyze the binding modes and key interactions with therapeutic targets like the sigma-1 receptor. These computational approaches help in predicting a compound's affinity for various receptors and its potential efficacy, guiding the synthesis of novel derivatives with improved pharmacological profiles. While this approach is common for related molecules, specific predictive data for the trans-(+/-)- isomer of Metazocine remains an area for future research.

Preclinical In Vivo Studies in Animal Models (excluding human clinical data)

Preclinical studies using animal models are fundamental for understanding the physiological effects of a compound before it can be considered for human trials. For Metazocine, trans-(+/-)-, and its analogs, these studies have focused on characterizing its analgesic properties across different pain modalities.

Direct studies quantifying the antinociceptive effects of Metazocine, trans-(+/-)- using standard animal models like the hot-plate or tail-flick test are not detailed in available research. The majority of published data focuses on related benzomorphan structures, such as pentazocine (B1679294) and various isomers of normetazocine.

The assessment of antinociceptive effects is a primary step in evaluating potential analgesics. Standard tests, including the hot-plate and tail-flick assays, measure the response of rodents to thermal stimuli. In these tests, an effective analgesic increases the latency time for the animal to show a pain response (e.g., licking its paw or flicking its tail). For example, studies on (-)-pentazocine have demonstrated biphasic antinociceptive effects in the warm-plate test. Research on various derivatives of cis-N-normetazocine has also confirmed their ability to reduce thermal pain. These studies on related compounds underscore the importance of opioid receptors, such as the mu (µ) and kappa (κ) receptors, in mediating these analgesic effects.

Specific data from the formalin test for Metazocine, trans-(+/-)- is not present in the current body of scientific literature. However, extensive research on N-normetazocine derivatives provides significant insight into how this class of compounds behaves in inflammatory pain models.

The formalin test is a widely used animal model that evaluates a compound's potential to alleviate inflammatory pain. The test involves injecting a dilute formalin solution into an animal's paw, which elicits a biphasic pain response.

Phase I (Acute Phase): An initial period of intense pain behavior (licking, flinching) resulting from the direct chemical stimulation of nociceptors.

Phase II (Inflammatory Phase): A later, prolonged period of pain behavior driven by inflammatory processes and central sensitization in the spinal cord.

Compounds that are effective in Phase II are considered to have potential for treating clinical inflammatory pain. Studies on novel cis-(+)-N-normetazocine derivatives have shown that they can significantly decrease nociceptive behavior during the second phase of the formalin test without affecting the first phase. google.com This suggests a mechanism of action that targets the underlying inflammatory components of pain. For instance, certain derivatives that act as sigma-1 receptor antagonists have demonstrated potent effects in reducing Phase II pain responses, highlighting a promising therapeutic target. google.com

Below is a representative data table illustrating the type of findings generated from formalin tests on a related N-normetazocine derivative.

| Treatment Group | Phase I (Pain Response %) | Phase II (Pain Response %) |

| Vehicle | 100% | 100% |

| Derivative Compound A | No significant change | Significant reduction |

| Derivative Compound B | Significant reduction | Significant reduction |

This table is illustrative and based on findings for related normetazocine derivatives, not Metazocine, trans-(+/-)-.

While direct evidence for Metazocine, trans-(+/-)- in animal models of neuropathic pain is lacking, the performance of related compounds in inflammatory models strongly suggests potential efficacy.

Neuropathic pain, which arises from damage to the nervous system, is often assessed in animal models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL). A key indicator of a compound's potential to modulate neuropathic pain is its efficacy in Phase II of the formalin test, which involves central sensitization—a critical mechanism in neuropathic pain. google.com

Research has shown that sigma-1 receptor antagonists with a normetazocine scaffold, which are effective in reducing the inflammatory phase of the formalin test, also demonstrate efficacy in counteracting neuropathic pain. google.com These compounds have been found to inhibit mechanical allodynia (pain from a non-painful stimulus) in models of chronic neuropathic pain. google.com This link suggests that compounds structurally related to Metazocine, trans-(+/-)- could represent a promising avenue for the development of treatments for persistent neuropathic pain conditions.

There are no specific preclinical studies investigating the opioid-sparing effects of Metazocine, trans-(+/-)-.

An opioid-sparing effect occurs when a non-opioid or atypical analgesic is co-administered with a traditional opioid (like morphine), allowing for a reduction in the opioid dosage needed to achieve the same level of pain relief. This is a clinically important strategy for minimizing opioid-related side effects. One mechanism through which this can be achieved is the antagonism of the sigma-1 receptor. Sigma-1 receptors can act as an "anti-opioid" system; their agonists can counteract opioid-induced analgesia, while their antagonists can enhance it. google.com Given that various normetazocine derivatives have been synthesized to act as sigma-1 receptor antagonists, it is plausible that compounds within this structural class could exhibit opioid-sparing properties by potentiating the effects of other opioids. google.com However, this hypothesis requires direct investigation in animal models for Metazocine, trans-(+/-)-.

Development and Characterization of Metazocine Analogues and Derivatives

Design Principles for Novel Benzomorphan (B1203429) Ligands

The design of novel benzomorphan ligands is heavily centered on the manipulation of the N-substituent, as its physicochemical properties are crucial in determining the pharmacological profile at opioid receptors. nih.govcnr.it The rigid scaffold of (−)-cis-N-normetazocine is capable of mimicking the tyramine (B21549) moiety of endogenous opioid peptides. mdpi.comsemanticscholar.org Consequently, the introduction of different substituents on the nitrogen atom significantly influences the affinity and efficacy of the resulting ligands at mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively). mdpi.comsemanticscholar.org

Key design strategies involve modifying the N-substituent to alter its size, lipophilicity, and electronic and steric properties. mdpi.com For instance, the introduction of lipophilic groups on the nitrogen can enhance selectivity and potency at sigma (σ) sites. acs.org The length of a spacer, such as an N-propanamido spacer, has been shown to improve the opioid binding profile, whereas a shorter N-acetamido spacer can be detrimental to receptor recognition. nih.gov Furthermore, the stereochemistry of the benzomorphan nucleus plays a critical role, with the (−)-(1R,5R,9R) configuration generally showing a preference for opioid receptors, while the (+)-(1S,5S,9S) enantiomer tends to bind to σ1 receptors. nih.gov The concept of biased agonism, where a ligand differentially activates downstream signaling pathways of a receptor, has also emerged as a new approach in the design of novel benzomorphan-based drug candidates. nih.govunisi.it

Synthesis and Evaluation of N-Normetazocine Derived Ligands

The synthesis of N-normetazocine derived ligands typically involves the alkylation or acylation of the parent compound, (±)-cis-N-normetazocine, or its resolved enantiomers. mdpi.commdpi.com A common synthetic route involves the acylation of respective amines with reagents like 3-bromopropionyl chloride or bromoacetyl chloride, followed by alkylation of cis-N-normetazocine with the resulting amides. mdpi.comacs.org For example, target compounds have been successfully obtained by alkylating (−)-cis-(1R,5R,9R)-N-Normetazocine with various amides in a solvent such as dimethylformamide (DMF). mdpi.commdpi.com

The evaluation of these synthesized ligands begins with in vitro competition binding assays to determine their affinity for different receptors, including MOR, DOR, KOR, and sigma receptors. mdpi.com Functional activity is then assessed through assays such as calcium mobilization assays, which can characterize the ligands as agonists, antagonists, or partial agonists. mdpi.comsemanticscholar.org For instance, a series of new compounds derived from (−)-cis-N-normetazocine were synthesized and evaluated, revealing that modifications to the N-substituent led to varied pharmacological profiles, including MOR partial agonists and DOR/KOR antagonists. mdpi.comsemanticscholar.org

Characterization of Analogue Binding Affinities and Functional Selectivity

The binding affinities and functional selectivity of N-normetazocine derived ligands are highly dependent on the nature of the N-substituent. For example, derivatives of (+)-cis-N-normetazocine with an ethyleneamino spacer have been shown to maintain a notable affinity for σ1 binding sites. acs.org The presence of a second basic nitrogen within a cycloalkyl ring can optimize σ1 binding affinity, although increasing the size of this ring can reduce it. acs.org

In a series of (−)-cis-N-normetazocine-based ligands, the introduction of electron-withdrawing or electron-donating groups in the para position of a phenyl ring on the N-substituent resulted in improved affinity for KOR, but worse affinity for MOR and DOR compared to the lead compound, LP1. mdpi.comsemanticscholar.org The functional profile of these analogues also varied significantly. For example, a compound with a p-fluorophenyl group in the N-substituent shared the MOR agonist profile of LP1, while p-methyl- and p-cyano-substituted compounds acted as MOR partial agonists and DOR/KOR antagonists. mdpi.comsemanticscholar.org Other derivatives were found to be MOR antagonists or MOR/KOR antagonists. mdpi.comsemanticscholar.org This demonstrates the critical role of the N-substituent in modulating both binding affinity and functional selectivity.

| Compound | N-Substituent Modification | MOR Affinity (Ki, μM) | DOR Affinity (Ki, μM) | KOR Affinity (Ki, μM) | Functional Profile |

| LP1 | N-phenylpropanamido | 0.049 | 0.033 | 7.5 | MOR/DOR multitarget opioid ligand |

| 10 | p-fluorophenyl | 0.18-0.28 | 0.38-1.10 | 0.85-4.80 | MOR agonist (less active than LP1) |

| 11 | p-methylphenyl | 0.18-0.28 | 0.38-1.10 | 0.85-4.80 | MOR partial agonist, DOR/KOR antagonist |

| 12 | p-cyanophenyl | 0.18-0.28 | 0.38-1.10 | 0.85-4.80 | MOR partial agonist, DOR/KOR antagonist |

| 13-15 | Indoline, tetrahydroquinoline, diphenylamine (B1679370) functionalities | - | - | - | MOR antagonists |

| 16 | Diphenylamine functionality | - | - | - | MOR/KOR antagonist |

Data compiled from studies on (−)-cis-N-Normetazocine-based LP1 derivatives. mdpi.comsemanticscholar.org

Impact of Analogues on Receptor Efficacy Profiles

Modifications to the N-substituent of the (−)-cis-N-normetazocine nucleus can profoundly impact the efficacy profile of the resulting ligands at opioid receptors. nih.gov For instance, the introduction of a tertiary N-methyl-N-phenylethylamino group as the N-substituent conferred a MOR agonist profile both in vitro and in vivo. nih.gov Conversely, replacing an N-ethylamino spacer with an N-acetamido one was detrimental for MOR, DOR, and KOR recognition. nih.gov

The absence of a phenyl ring in the N-substituent of certain (−)-cis-N-normetazocine derivatives led to compounds that retained significant MOR affinity and, in some cases, similar affinity for KOR, while showing no affinity for DOR. nih.gov Furthermore, alkylation of the phenyl ring in the N-substituent of the MOR-agonist/DOR-antagonist LP1 resulted in the retention of MOR affinity. nih.gov Interestingly, some of these derivatives were identified as biased MOR agonists, preferentially stimulating certain downstream signaling pathways. nih.gov This highlights the potential to fine-tune the receptor efficacy profile of metazocine analogues to achieve specific functional outcomes.

Comparison with Known Opioid and Sigma Ligands (e.g., Pentazocine (B1679294), SKF-10,047)

The pharmacological profiles of novel metazocine analogues are often benchmarked against well-characterized ligands such as pentazocine and SKF-10,047, particularly in the context of their interaction with sigma receptors. For example, synthesized (+)-cis-N-normetazocine derivatives have demonstrated notable affinity for σ1 binding sites, comparable to reference compounds like (+)-pentazocine and (+)-SKF 10,047. acs.org

Future Directions in Metazocine, Trans +/ Research

Exploration of Novel Receptor Targets and Polypharmacology

While Metazocine is classically understood as an opioid receptor ligand with activity at the mu (µ), kappa (κ), and sigma (σ) receptors, future research is geared towards a more nuanced understanding of its polypharmacology. wikipedia.org The N-normetazocine nucleus is a versatile structure, and its stereochemistry is pivotal in guiding compounds based on it to various targets. nih.govmdpi.com

A primary area of exploration involves the sigma-1 receptor (σ1R). nih.gov Research has demonstrated that while the (-)-(1R,5R,9R) configuration of N-normetazocine derivatives primarily interacts with opioid receptors, the (+)-(1S,5S,9S) antipode shows a high affinity for the σ1R. nih.govmdpi.com This opens the door to developing compounds with a dual opioid agonist/sigma-1 receptor antagonist profile, which could be a strategic approach for treating inflammatory pain. nih.gov The antagonism of σ1R may serve as an adjuvant strategy to enhance the analgesic effects of opioids. nih.gov

Furthermore, studies on structurally related compounds like Dezocine have identified novel molecular targets, including the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). nih.govmdpi.com This suggests that Metazocine and its analogues could possess activity at monoamine transporters or other G protein-coupled receptors (GPCRs) not yet fully characterized. Future screening of trans-(+/-)-Metazocine against broader panels of receptors and transporters is essential to uncover new therapeutic applications and to understand the complete pharmacological profile of the compound. This exploration of polypharmacology—the ability of a single compound to interact with multiple targets—is a critical step in developing safer and more effective drugs. nih.gov

Advanced Computational Approaches for Rational Drug Design

The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of Metazocine-based ligands. Computer-aided drug design (CADD) has become an indispensable part of modern therapeutic development, helping to reduce costs and timeframes. taylorandfrancis.combeilstein-journals.org Future research on trans-(+/-)-Metazocine will increasingly rely on these in silico methods.

Structure-Based Drug Design (SBDD): With the availability of crystal structures for opioid receptors, SBDD methods like molecular docking can be used to predict the binding poses and affinities of novel Metazocine derivatives. nih.govnih.gov These simulations provide insights into the specific molecular interactions between the ligand and the receptor's binding pocket, guiding the rational design of modifications to enhance potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In cases where a high-resolution target structure is unavailable, LBDD methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable. beilstein-journals.org By analyzing a set of known active and inactive molecules, a pharmacophore model can be built to define the essential chemical features required for biological activity. researchgate.net This model can then be used for virtual screening of large chemical libraries to identify new potential ligands. taylorandfrancis.com

Artificial Intelligence and Machine Learning: More recently, artificial intelligence (AI) and machine learning models are being developed to predict a wide range of properties, including pharmacological activity, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity. taylorandfrancis.com Applying these advanced algorithms to Metazocine research could enable the rapid screening of vast chemical spaces and the design of novel compounds with optimized, multi-target profiles. nih.gov

Development of More Selective and Potent Ligands

A significant focus of future research is the rational design and synthesis of novel Metazocine derivatives with improved selectivity and potency for specific receptor subtypes. By strategically modifying the chemical structure of the N-normetazocine nucleus, researchers can fine-tune the affinity and efficacy of these ligands. nih.gov

One successful strategy has been the modification of the N-substituent. nih.gov Research has shown that altering this part of the molecule can modulate the affinity and activity profile at mu (MOR) and delta (DOR) opioid receptors. nih.gov For instance, certain modifications can lead to compounds that retain high affinity for the MOR while losing affinity for the DOR, thereby creating more selective MOR ligands. nih.gov In other studies, derivatives have been synthesized that exhibit a nanomolar affinity for the σ1R with significant selectivity over both σ2R and opioid receptors. nih.gov

The goal is to develop ligands with tailored pharmacological profiles. This could include:

Peripherally restricted opioids: By modifying physicochemical properties to limit blood-brain barrier permeability, new ligands could be developed for treating peripheral pain without central nervous system side effects. nih.govnih.gov

Biased agonists: Creating ligands that preferentially activate certain downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) could lead to safer analgesics with reduced side effects like respiratory depression. researchgate.net

Dual-target ligands: As mentioned, developing compounds with specific, designed activities at multiple receptors (e.g., MOR agonist/DOR antagonist or MOR agonist/σ1R antagonist) is a promising strategy for complex conditions like chronic pain. nih.govnih.gov

The table below summarizes the binding affinities of selected N-normetazocine derivatives, illustrating the impact of structural modifications.

| Compound | Modification | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | σ1R Affinity (Ki, nM) |

|---|---|---|---|---|---|

| LP1 | N-substituent modification | 1.13 | 14.4 | 22.1 | >1000 |

| Compound 7 (from D'Amico et al., 2024) | Hydroxamic acid on N-substituent | 13.11 | >10000 | >10000 | - |

| (-)-2R/S-LP2 | N-normetazocine derivative | - | - | - | 182.81 |

| (+)-2R/S-LP2 | N-normetazocine derivative | - | - | - | 11.05 |

Deeper Mechanistic Understanding of Stereospecificity

The stereochemistry of the Metazocine scaffold is a critical determinant of its pharmacological activity, and a deeper understanding of this phenomenon is a key area for future research. nih.govmdpi.com It has been clearly demonstrated that the different stereoisomers of N-normetazocine derivatives interact with distinct receptor targets. nih.gov Specifically, the literature reports that the (−)-(1R,5R,9R) configuration preferentially binds to opioid receptors, whereas the (+)-(1S,5S,9S) configuration displays high affinity for the sigma-1 receptor (σ1R). nih.govmdpi.com

While this differential activity is established, the precise molecular mechanisms underlying this stereospecificity are not fully elucidated. Future research should focus on:

High-Resolution Structural Biology: Obtaining co-crystal structures of both the (+) and (-) enantiomers of Metazocine derivatives in complex with their respective receptor targets (e.g., MOR, KOR, and σ1R). This would provide an atomic-level view of the binding pockets and reveal the specific amino acid residues and interactions that accommodate one stereoisomer over the other.

Advanced Molecular Dynamics (MD) Simulations: Using computational simulations to model the dynamic behavior of the ligand-receptor complexes over time. MD simulations can help to understand how the different stereochemistries affect the conformational stability of the receptor and its downstream signaling pathways.

Site-Directed Mutagenesis: Systematically mutating key amino acid residues within the receptor binding sites and assessing the impact on the binding affinity of each stereoisomer. This experimental approach can validate the interactions predicted by structural and computational models.

Understanding the structural basis of stereospecificity is not merely an academic exercise; it is fundamental for the rational design of highly selective and potent drugs. taylorandfrancis.com This knowledge will enable researchers to design future ligands with a precise, predetermined stereochemistry to ensure they engage the desired therapeutic target while avoiding off-target interactions that could lead to adverse effects.

Integration of Multi-Omics Data in Ligand Profiling

To move beyond simple receptor binding and functional assays, future research on trans-(+/-)-Metazocine must embrace a systems biology approach through the integration of multi-omics data. oncozine.com This involves the large-scale analysis of various biological molecules to create a comprehensive profile of a ligand's effects. oncozine.comrsc.org Instead of looking only at the direct interaction with a receptor, multi-omics allows researchers to map the downstream consequences of that interaction throughout the cell's biological networks. nih.gov

Key multi-omics technologies that can be applied to Metazocine research include:

Transcriptomics: Analyzing the entire set of RNA transcripts in a cell or tissue (e.g., using RNA-sequencing) after treatment with a Metazocine derivative. This can reveal which genes are up- or down-regulated, providing insights into the cellular pathways modulated by the compound.

Proteomics: Studying the complete set of proteins to understand how the compound affects protein expression, post-translational modifications, and protein-protein interactions. nih.gov

Metabolomics: Profiling the full range of metabolites within a biological system. This can uncover changes in metabolic pathways that are altered by the ligand's activity.

By integrating these datasets, researchers can build a holistic picture of the cellular response to a specific Metazocine ligand. scienceopen.com This approach can help to identify novel biomarkers for drug efficacy, uncover unexpected mechanisms of action, and predict potential off-target effects or toxicities before they are observed in clinical settings. nih.gov This comprehensive ligand profiling is a cornerstone of modern precision medicine and will be crucial for developing the next generation of safer and more effective therapeutics based on the Metazocine scaffold. oncozine.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize trans-(±)-Metazocine while ensuring reproducibility?

- Methodological Answer :

- Follow standardized synthesis protocols with detailed reaction conditions (e.g., solvent systems, temperature, catalysts) and validate purity using HPLC or GC-MS .

- Characterize structural isomers via X-ray crystallography or NMR spectroscopy, referencing CAS No. 25144-79-0 for the cis-form to avoid misidentification .

- Include raw spectral data in supplementary materials to enable independent verification .

Q. What in vitro pharmacological assays are appropriate for preliminary evaluation of trans-(±)-Metazocine’s opioid receptor activity?

- Methodological Answer :

- Use competitive binding assays (e.g., radioligand displacement with μ-/κ-opioid receptor preparations) to determine affinity (Ki values) .

- Pair with functional assays (e.g., cAMP inhibition or GTPγS binding) to assess agonist/antagonist profiles .

- Include positive controls (e.g., morphine for μ-receptors) and account for enantiomeric differences by testing resolved isomers separately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for trans-(±)-Metazocine across preclinical studies?

- Methodological Answer :

- Conduct a systematic review using PRISMA guidelines, stratifying studies by model (e.g., rodent neuropathic pain vs. inflammatory pain) and dosing regimens .

- Perform meta-regression to identify moderators (e.g., species, route of administration) contributing to heterogeneity .

- Assess publication bias via funnel plots and trim-and-fill analysis .

Q. What computational strategies are optimal for modeling trans-(±)-Metazocine’s stereospecific interactions with opioid receptors?

- Methodological Answer :